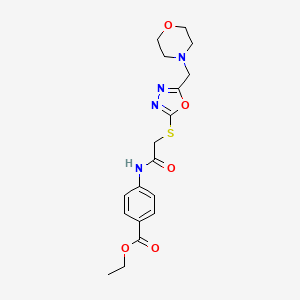

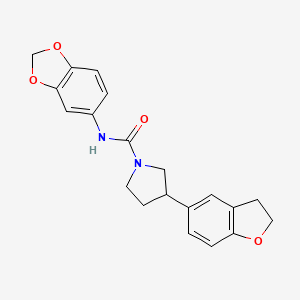

Methyl 3-(methoxycarbonyl)-5-((phenylamino)carbonylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals characterized by their complex molecular structure that involves a methoxycarbonyl group, a phenylamino group, and a benzoate moiety. These elements contribute to its unique physical and chemical properties.

Synthesis Analysis

The synthesis involves multiple steps, starting from basic chemical precursors to the target compound through reactions such as condensation and methoxycarbonylation. For example, the methoxycarbonylation of phenylethyne catalyzed by Pd complexes yields unsaturated esters or diesters, including structures similar to the compound , with high regioselectivity and activity (Núñez Magro et al., 2010).

Molecular Structure Analysis

X-ray diffraction analysis reveals detailed insights into the crystal and molecular structure, showing significant conjugations within the molecule's triazene moieties and indicating a complex arrangement of molecular fragments (Moser et al., 2005).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, showcasing its versatility. For instance, it acts as a one-carbon radical equivalent in reactions, facilitating the introduction of acyl units via radical addition to olefins (Bagal et al., 2006). It's also a precursor in synthesizing heterocyclic systems, demonstrating the compound's reactivity and utility in organic synthesis (Selič et al., 1997).

Physical Properties Analysis

The physical properties, such as crystal packing and molecular conformation, are determined primarily by van der Waals interactions, as illustrated in its crystalline form analysis. The molecular conformations, including the arrangement of methoxycarbonyl and phenyl groups, play a significant role in its reactivity and interactions with other molecules (Moser et al., 2005).

Chemical Properties Analysis

The compound's chemical properties are influenced by its functional groups, leading to selective formation in reactions, such as the methoxycarbonylation of alkynes. This specificity is crucial for synthesizing targeted chemical structures with desired functionalities (Núñez Magro et al., 2010).

科学的研究の応用

Catalysis and Organic Synthesis :

- Ai et al. (2020) developed a protocol for the methoxycarbonylation of aryl chlorides, producing various methyl benzoates. This process is catalyzed by Pd/C and involves crucial parameters like LiOMe as the base and CO concentration (Ai, Franke, & Wu, 2020).

- Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, resulting in the formation of unsaturated esters or α,ω-diesters through a cascade reaction (Magro et al., 2010).

- Matsuda (1973) researched the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).

Medicinal Chemistry and Bioactive Compounds :

- Ukrainets et al. (2014) discovered that methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

- Atta-ur-rahman et al. (1997) isolated methyl 2-[propanamide-2'-methoxycarbonyl] benzoate from Jolyna laminarioides, showing chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

- Minegishi et al. (2015) found that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) is a potent tubulin polymerization inhibitor with promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).

Synthesis of Heterocyclic Systems :

- Selič et al. (1997) utilized methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones (Selič, Grdadolnik, & Stanovnik, 1997).

将来の方向性

特性

IUPAC Name |

dimethyl 5-(phenylcarbamoylamino)benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-23-15(20)11-8-12(16(21)24-2)10-14(9-11)19-17(22)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFBGPQIFHDFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methoxycarbonyl)-5-((phenylamino)carbonylamino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)